molecular formula C11H15N3 B13750150 Benzenamine,4-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9ci)

Benzenamine,4-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9ci)

Cat. No.: B13750150
M. Wt: 189.26 g/mol
InChI Key: UFRXDOLANGFSNO-ONGXEEELSA-N
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Description

Benzenamine, 4-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9ci) is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both benzenamine and diazabicycloheptane moieties in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9ci) typically involves multi-step organic reactions. One common method includes the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with benzenamine derivatives under specific conditions. The reaction often requires the presence of catalysts such as palladium or other transition metals to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9ci) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenamine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .

Scientific Research Applications

Benzenamine, 4-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9ci) has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenamine, 4-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9ci) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The diazabicycloheptane moiety plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, 4-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9ci) is unique due to the combination of its bicyclic and aromatic amine structures. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

4-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]aniline

InChI

InChI=1S/C11H15N3/c12-8-1-3-10(4-2-8)14-7-9-5-11(14)6-13-9/h1-4,9,11,13H,5-7,12H2/t9-,11-/m0/s1

InChI Key

UFRXDOLANGFSNO-ONGXEEELSA-N

Isomeric SMILES

C1[C@H]2CN[C@@H]1CN2C3=CC=C(C=C3)N

Canonical SMILES

C1C2CNC1CN2C3=CC=C(C=C3)N

Origin of Product

United States

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